molecular formula C24H30N4O3 B1678925 1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)- CAS No. 187665-65-2

1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)-

Cat. No.: B1678925
CAS No.: 187665-65-2
M. Wt: 422.5 g/mol
InChI Key: PNTVCCRNJOGKGA-QFIPXVFZSA-N
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Description

PNU-142633 is an experimental drug candidate primarily investigated for the treatment of migraine. It functions as a selective, high-affinity antagonist of the 5-hydroxytryptamine 1D receptor. This compound has shown promise due to its greater affinity for the 5-hydroxytryptamine 1D receptor compared to the 5-hydroxytryptamine 1B receptor, which is a common target for typical migraine drugs such as triptans .

Scientific Research Applications

Mechanism of Action

Target of Action

PNU-142633 is a high affinity, selective and orally active agonist for the 5-HT1D receptor . The 5-HT1D receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and is primarily found in the human brain, particularly in the frontal cortex, basal ganglia, and hippocampus .

Mode of Action

PNU-142633 exerts its effect by selectively binding to the 5-HT1D receptors with a Ki of 6 nM . This binding inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation .

Biochemical Pathways

The 5-HT1D receptor is part of the serotonin receptor family, which plays a crucial role in the serotonin system. This system is involved in numerous biochemical pathways in the brain, affecting mood, anxiety, sleep, and other functions . By selectively binding to the 5-HT1D receptor, PNU-142633 can influence these pathways and their downstream effects.

Pharmacokinetics

PNU-142633 is well tolerated after oral administration . After the 1.0 mg and 3.0 mg doses, plasma concentrations of PNU-142633 were either below or only slightly above the lower limit of quantitation (2 ng/ml). At higher doses (30-100 mg), the terminal half-life was relatively constant at approximately 11 hours . Neither Cmax nor AUC (0-infinity) increased proportionally with the administered dose . The mean percentage of the dose excreted in the urine as intact PNU-142633 increased from 14.3% after the 1 mg dose to 49.3% after the 100 mg dose .

Result of Action

The binding of PNU-142633 to the 5-HT1D receptor inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation . These effects could potentially be beneficial in the treatment of conditions such as migraines .

Biochemical Analysis

Biochemical Properties

PNU-142633 plays a significant role in biochemical reactions by selectively binding to the 5-HT1D receptor with high affinity. This interaction inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation in vivo . The compound’s selectivity for the 5-HT1D receptor over the 5-HT1B receptor is notable, with Ki values of 6 nM and >18000 nM, respectively . This selectivity is crucial as it differentiates PNU-142633 from other migraine treatments that target both receptors.

Cellular Effects

PNU-142633 influences various cellular processes, particularly in the context of migraine treatment. It has been shown to reduce the increase in blood flow in the cat nucleus trigeminal caudalis elicited by electrical stimulation of the trigeminal ganglion . This effect is comparable to that of sumatriptan, a well-known migraine medication. Additionally, PNU-142633 does not significantly alter vascular resistance in carotid, meningeal, and coronary arteries, which is a beneficial property for avoiding cardiovascular side effects .

Molecular Mechanism

At the molecular level, PNU-142633 exerts its effects by binding to the 5-HT1D receptor, leading to the inhibition of plasma protein extravasation and reduction of blood flow in specific brain regions associated with migraine . The compound’s intrinsic activity at the human 5-HT1D receptor is approximately 70% that of serotonin (5-HT), making it a potent agonist . This binding interaction is critical for its therapeutic effects in migraine management.

Temporal Effects in Laboratory Settings

In laboratory settings, PNU-142633 has demonstrated stability and a relatively constant terminal half-life of approximately 11 hours at higher doses (30-100 mg) . The compound is well-tolerated after oral administration, with no significant dose-related effects on vital sign parameters or ECG changes . These findings support its potential for long-term use in migraine treatment.

Dosage Effects in Animal Models

Studies in animal models have shown that PNU-142633’s effects vary with dosage. For instance, in rats, the administration of PNU-142633 at a dose of 1 μg/μl did not significantly affect recognition index in the novel object recognition test

Metabolic Pathways

PNU-142633 is involved in metabolic pathways that include its interaction with the 5-HT1D receptor. The compound’s metabolism and excretion have been studied, revealing that a significant percentage of the dose is excreted in the urine as intact PNU-142633 . This information is essential for understanding its pharmacokinetics and potential impact on metabolic flux.

Transport and Distribution

Within cells and tissues, PNU-142633 is transported and distributed in a manner consistent with its role as a 5-HT1D receptor agonist. The compound’s high affinity for the receptor ensures its effective localization and accumulation at target sites, facilitating its therapeutic action .

Subcellular Localization

The subcellular localization of PNU-142633 is primarily associated with its binding to the 5-HT1D receptor, which is predominantly found in the central nervous system. This localization is crucial for its function in modulating neurotransmitter release and reducing migraine symptoms .

Preparation Methods

The synthesis of PNU-142633 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the Isochroman Ring: The synthesis begins with the formation of the isochroman ring structure.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Carbamoylation: The final step involves the carbamoylation of the piperazine ring to form the desired product, PNU-142633.

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

PNU-142633 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or the piperazine moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

PNU-142633 is unique in its high selectivity for the 5-hydroxytryptamine 1D receptor compared to other similar compounds. Some similar compounds include:

    Sumatriptan: A commonly used migraine medication that targets both 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors.

    Zolmitriptan: Another migraine medication with a similar mechanism of action to sumatriptan.

    Rizatriptan: A selective 5-hydroxytryptamine receptor agonist used for the acute treatment of migraine.

Compared to these compounds, PNU-142633 has a greater affinity for the 5-hydroxytryptamine 1D receptor, which may result in fewer side effects related to the 5-hydroxytryptamine 1B receptor .

Properties

IUPAC Name

(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVCCRNJOGKGA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431734
Record name PNU-142633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187665-65-2
Record name (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187665-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PNU-142633
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNU-142633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-142633
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54P1BQ73L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)-
Reactant of Route 2
1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)-
Reactant of Route 3
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1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)-
Reactant of Route 4
1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)-
Reactant of Route 5
Reactant of Route 5
1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)-
Reactant of Route 6
Reactant of Route 6
1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)-

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